UGT2B10 Enzyme Specificity in N-Glucuronidation
The formation of N-glucuronide conjugates, such as Nortriptyline N-β-Glucuronide, is mediated by specific UDP-glucuronosyltransferase (UGT) enzymes with distinct substrate selectivities. A key differentiator is the activity of UGT2B10, which is highly active toward tertiary amine substrates like amitriptyline but inactive toward the secondary amine nortriptyline [1]. This contrasts sharply with the major metabolic pathway for nortriptyline, which is CYP2D6-mediated hydroxylation [2].
| Evidence Dimension | Enzyme activity (UGT2B10-mediated glucuronidation) |
|---|---|
| Target Compound Data | Active (for related tertiary amines like amitriptyline) |
| Comparator Or Baseline | Nortriptyline (secondary amine): Inactive for UGT2B10 |
| Quantified Difference | Binary: Active vs. Inactive |
| Conditions | Recombinant UGT2B10 enzyme assay in vitro [1] |
Why This Matters
This enzyme specificity confirms that the N-glucuronide metabolite is a distinct chemical entity formed via a pathway separate from the primary CYP2D6 route, necessitating a specific reference standard for accurate analytical differentiation.
- [1] Kato Y, et al. Human UDP-Glucuronosyltransferase (UGT) 2B10 in Drug N-Glucuronidation: Substrate Screening and Comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition. 2013;41(7):1389-1397. View Source
- [2] Yue QY, et al. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes. Clinical Pharmacology & Therapeutics. 1998;64(4):384-391. View Source
